N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It features a sulfonamide linkage and a cyclopropanecarboxamide moiety, which contributes to its potential biological activity. This compound is primarily investigated for its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.
N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide can be classified as follows:
The synthesis of N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonyl and cyclopropanecarboxamide groups.
These steps may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Key molecular data includes:
N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide is expected to participate in various chemical reactions typical for sulfonamides and amides, including:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to synthesize analogs for further study.
The mechanism of action for N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide is not fully elucidated but is hypothesized to involve modulation of specific protein targets relevant to cancer pathways. Such compounds often act as inhibitors or modulators of enzymes involved in cell signaling and proliferation.
Research indicates that similar compounds may inhibit kinases or other regulatory proteins, leading to altered cellular responses that could inhibit tumor growth or induce apoptosis in cancer cells .
Key physical properties include:
Chemical properties relevant to stability and reactivity include:
N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide has potential applications in:
N-(4-Piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide features a structurally distinct hybrid system integrating four key pharmacophoric elements:
The molecular formula C₁₃H₁₈N₂O₃S (MW = 282.36 g/mol) was confirmed via PubChem records [2]. This architecture merges elements from bioactive sulfonamide antibiotics and cyclopropane-containing neuromodulators, creating a multifunctional scaffold with three-dimensional complexity. The para-substitution pattern on the phenyl ring minimizes steric clash between the carboxamide and sulfonamide groups while maximizing electronic conjugation.
Table 1: Atomic Connectivity of Key Functional Groups
Functional Group | Bonding Atoms | Bond Angles |
---|---|---|
Cyclopropane-carboxamide | Cyclopropyl-C=O-NH | 120° (sp² carbonyl) |
Carboxamide-aryl | NH-C₆H₄ (para) | 180° (linear conjugation) |
Aryl-sulfonamide | C₆H₄-SO₂-N | 109.5° (tetrahedral S) |
Sulfonamide-piperidine | SO₂-N-CH₂-(CH₂)₄ | 108° (sp³ N-piperidine) |
The cyclopropane ring imposes significant steric strain (∼27 kcal/mol ring strain energy) and electronic perturbations:
Table 2: Strain and Electronic Parameters
Parameter | Cyclopropane Ring | Unstrained Alkyl Analog |
---|---|---|
C-C Bond Length | 1.51 Å | 1.54 Å |
C-C-C Angle | 60° | 109.5° |
C-CO Bond Dipole | 1.95 D | 1.55 D |
Amide C=O Stretch | 1645–1660 cm⁻¹ | 1670–1690 cm⁻¹ |
X-ray diffraction of related sulfonamide-carboxamide hybrids (e.g., Patent CN107108559B [5]) reveals:
Spectroscopic signatures:
The hybrid architecture demonstrates distinct advantages over conventional scaffolds:
Table 3: Structural and Bioactivity Comparisons
Scaffold Type | Example Compound | Key Structural Differences | Functional Implications |
---|---|---|---|
Simple sulfonamides | N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide [2] | Acetyl vs. cyclopropanecarboxamide | Reduced conformational rigidity; lower kinase selectivity |
Pyrimidine-sulfonamides | WO2012031196A1 derivatives [7] | Heterocyclic core vs. cyclopropane | Increased MW (>400 g/mol); compromised cell permeability |
Isoindolinone-carboxamides | WO2017055860A1 inhibitors [9] | Fused bicyclic carboxamide | Enhanced planar stacking but loss of 3D character |
Pyrazolopyrimidine sulfonamides | UNC1062 | Heterocyclic hinge binder | Improved kinase affinity but higher hERG risk |
Key differentiators:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1